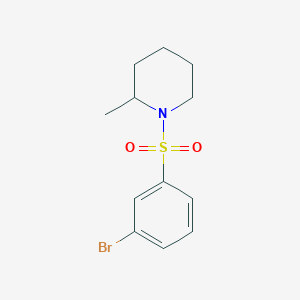
1-(3-Bromophenylsulfonyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenylsulfonyl)-2-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound features a bromophenyl group attached to a sulfonyl moiety, which is further connected to a methylpiperidine ring. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenylsulfonyl)-2-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzenesulfonyl chloride and 2-methylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromobenzenesulfonyl chloride is added dropwise to a solution of 2-methylpiperidine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenylsulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(3-Bromophenylsulfonyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenylsulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)piperidine: Similar structure but lacks the sulfonyl group.
1-(3-Bromophenylsulfonyl)pyrrolidine: Similar sulfonyl group but with a pyrrolidine ring instead of a piperidine ring.
1-(2-Bromophenylsulfonyl)-2-methylpiperidine: Similar structure but with the bromine atom in a different position.
Uniqueness
1-(3-Bromophenylsulfonyl)-2-methylpiperidine is unique due to the presence of both the bromophenyl and sulfonyl groups attached to a methylpiperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
936092-89-6 |
|---|---|
Molecular Formula |
C12H16BrNO2S |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(3-bromophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-5-2-3-8-14(10)17(15,16)12-7-4-6-11(13)9-12/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
LMHPXSVGOUBFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


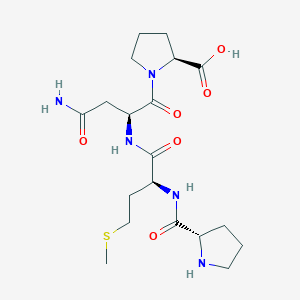

![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
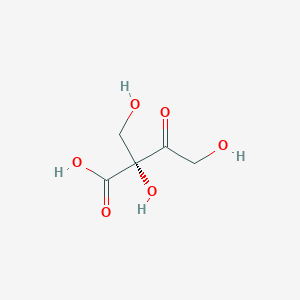
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
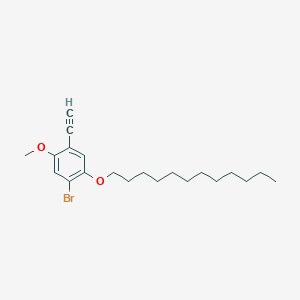
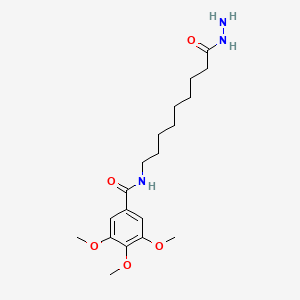
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)
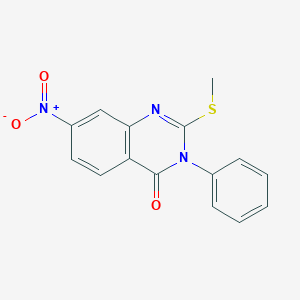
![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
